1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Overview
Description
1-Chloro-4-(difluoromethyl)-2-fluorobenzene is an organofluorine compound that features a benzene ring substituted with chlorine, difluoromethyl, and fluorine groups
Preparation Methods
The synthesis of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene can be achieved through several routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 1-chloro-4-nitrobenzene, with difluoromethyl and fluorine substituents. The reaction typically requires the presence of a strong base and a polar aprotic solvent to facilitate the substitution reaction . Industrial production methods may involve the use of catalytic processes to enhance yield and selectivity.
Chemical Reactions Analysis
1-Chloro-4-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carboxylic acids or ketones.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Scientific Research Applications
1-Chloro-4-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:
Biology: The compound’s unique fluorine-containing structure makes it a useful probe in biological studies, particularly in understanding enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and dipole interactions with target molecules, leading to increased binding affinity and specificity . The compound may also inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
1-Chloro-4-(difluoromethyl)-2-fluorobenzene can be compared with other fluorinated benzene derivatives, such as:
1-Chloro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-Chloro-2-fluoro-4-nitrobenzene: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity compared to this compound.
1-Chloro-4-(difluoromethyl)benzene: This compound lacks the additional fluorine atom, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-chloro-4-(difluoromethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMCNJINLBUZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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